molecular formula C19H21NO4S B12477180 ethyl 2-[(2-ethoxyphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

ethyl 2-[(2-ethoxyphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B12477180
M. Wt: 359.4 g/mol
InChI Key: IZOGWMBOIOCFGM-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-ethoxyphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur, which is known for its diverse biological and chemical properties

Preparation Methods

The synthesis of ethyl 2-[(2-ethoxyphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves several steps. One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Industrial production methods often involve these reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 2-[(2-ethoxyphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-[(2-ethoxyphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-[(2-ethoxyphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its anti-inflammatory properties may be due to the inhibition of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators .

Comparison with Similar Compounds

Ethyl 2-[(2-ethoxyphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can be compared with other thiophene derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both carbamoyl and carboxylate functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C19H21NO4S

Molecular Weight

359.4 g/mol

IUPAC Name

ethyl 2-[(2-ethoxyphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C19H21NO4S/c1-3-23-14-10-6-5-9-13(14)20-18(21)17-16(19(22)24-4-2)12-8-7-11-15(12)25-17/h5-6,9-10H,3-4,7-8,11H2,1-2H3,(H,20,21)

InChI Key

IZOGWMBOIOCFGM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(C3=C(S2)CCC3)C(=O)OCC

Origin of Product

United States

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